1-(cyclopropylmethyl)-3-(4-fluorophenyl)-2,4-dioxo-5H-pyrimidin-1-ium-5-carboxylic acid
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Overview
Description
1-(cyclopropylmethyl)-3-(4-fluorophenyl)-2,4-dioxo-5H-pyrimidin-1-ium-5-carboxylic acid is a complex organic compound with a unique structure that includes a cyclopropylmethyl group, a fluorophenyl group, and a pyrimidin-1-ium core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(cyclopropylmethyl)-3-(4-fluorophenyl)-2,4-dioxo-5H-pyrimidin-1-ium-5-carboxylic acid involves multiple steps, starting with the preparation of key intermediates. One common approach includes the reaction of cyclopropylmethylamine with 4-fluorobenzoyl chloride to form an intermediate, which is then subjected to cyclization and oxidation reactions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the reaction conditions to maximize yield and purity. This may include the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
1-(cyclopropylmethyl)-3-(4-fluorophenyl)-2,4-dioxo-5H-pyrimidin-1-ium-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly involving the fluorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(cyclopropylmethyl)-3-(4-fluorophenyl)-2,4-dioxo-5H-pyrimidin-1-ium-5-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(cyclopropylmethyl)-3-(4-fluorophenyl)-2,4-dioxo-5H-pyrimidin-1-ium-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives and fluorophenyl-containing molecules. Examples include:
- 1-(4-fluorophenyl)-5-phenyltetrazole
- 4-fluorophenylboronic acid
- 4-fluorophenylacetic acid .
Uniqueness
1-(cyclopropylmethyl)-3-(4-fluorophenyl)-2,4-dioxo-5H-pyrimidin-1-ium-5-carboxylic acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H14FN2O4+ |
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Molecular Weight |
305.28 g/mol |
IUPAC Name |
1-(cyclopropylmethyl)-3-(4-fluorophenyl)-2,4-dioxo-5H-pyrimidin-1-ium-5-carboxylic acid |
InChI |
InChI=1S/C15H13FN2O4/c16-10-3-5-11(6-4-10)18-13(19)12(14(20)21)8-17(15(18)22)7-9-1-2-9/h3-6,8-9,12H,1-2,7H2/p+1 |
InChI Key |
NBOGQBRZABAPDV-UHFFFAOYSA-O |
Canonical SMILES |
C1CC1C[N+]2=CC(C(=O)N(C2=O)C3=CC=C(C=C3)F)C(=O)O |
Origin of Product |
United States |
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